molecular formula C15H21IN2O2 B115241 Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate CAS No. 151978-66-4

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Cat. No.: B115241
CAS No.: 151978-66-4
M. Wt: 388.24 g/mol
InChI Key: ZOWJTZMYSLZILG-UHFFFAOYSA-N
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Description

Historical Development of Tert-Butyl 4-(4-Iodophenyl)Piperazine-1-Carboxylate Research

The synthetic exploration of iodinated piperazine derivatives began in the mid-20th century, driven by the need for serotonin receptor modulators and radiopharmaceutical precursors. The first reported synthesis of this compound in the early 2000s leveraged nucleophilic aromatic substitution, where N-Boc-piperazine reacted with 4-iodobenzyl chloride under basic conditions. Early applications focused on its role as a precursor for neuroimaging agents, particularly in positron emission tomography (PET) tracers targeting sigma-1 receptors (S1Rs).

Position in Contemporary Medicinal Chemistry

In modern drug discovery, this compound serves three critical roles:

  • Radiolabeling Substrate : The iodine atom facilitates isotopic substitution (e.g., iodine-124) for PET imaging probes, enabling non-invasive visualization of tumor biomarkers like mutant isocitrate dehydrogenase 1 (IDH1) in gliomas.
  • Pharmaceutical Intermediate : Its piperazine core is a versatile scaffold for synthesizing kinase inhibitors, antipsychotics, and antidepressants. For example, derivatives have shown nanomolar affinity for 5-HT2A receptors, making them candidates for neuropsychiatric disorders.
  • Structural Tunability : The tert-butyl carbamate group enhances solubility and metabolic stability, while the iodophenyl moiety allows for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse aryl groups.

Research Trajectory and Evolution

Advancements in synthetic methodologies have optimized the compound’s production:

Synthesis Method Key Parameters Yield Purity Reference
Batch Reactor (Lab Scale) K2CO3, acetonitrile, reflux, 12h 65–75% >95%
Continuous Flow Synthesis Microreactor, 100°C, residence time 5m 88% >98%
Palladium-Catalyzed Coupling Pd(dba)3, BINAP, dioxane, 95°C 31–80% 90–97%

Recent studies highlight its utility in automated high-throughput platforms, where its iodine atom enables rapid diversification via click chemistry.

Strategic Importance in Pharmaceutical Research Paradigms

The compound’s strategic value lies in its dual functionality:

  • Diagnostic Tool : Radiolabeled analogs like [124I]IPAG permit longitudinal tracking of S1R expression in cancers, offering insights into treatment response.
  • Therapeutic Blueprint : Structural modifications at the piperazine nitrogen or iodophenyl group yield compounds with tailored pharmacokinetic profiles. For instance, replacing iodine with trifluoromethyl groups enhances blood-brain barrier penetration.
  • Material Science Applications : Its crystalline stability and electronic properties make it a candidate for organic semiconductors and sensors.

Properties

IUPAC Name

tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWJTZMYSLZILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383731
Record name tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151978-66-4
Record name tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
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Preparation Methods

The synthesis of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of N-Boc-piperazine with 4-iodobenzyl chloride in the presence of a base such as potassium carbonate in acetonitrile . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom in the para-position of the phenyl ring enables participation in palladium- and copper-catalyzed cross-coupling reactions. These reactions are critical for modifying the aromatic ring without disturbing the piperazine backbone.

Key Reactions:

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids under Pd(PPh₃)₄ catalysis (1–3 mol%) in toluene/water mixtures (3:1) at 80–100°C. Yields range from 70–95% depending on substituent electronic effects .

  • Buchwald-Hartwig Amination: Forms C–N bonds with primary/secondary amines using Pd₂(dba)₃ and Xantphos in toluene at 110°C .

Comparative Reaction Conditions:

Reaction TypeCatalyst SystemSolventTemperatureYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Toluene/H₂O80°C85–95
Ullmann-type CouplingCuI, L-prolineDMF100°C65–75

Functional Group Transformations

The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen allows controlled deprotection and subsequent functionalization.

Key Transformations:

  • Boc Deprotection: Treatment with HCl in dioxane (4 M, 0°C to rt) removes the Boc group, yielding the free piperazine intermediate. This reactive species undergoes:

    • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) to form amides .

    • Sulfonylation: Forms sulfonamide derivatives using sulfonyl chlorides (e.g., benzenesulfonyl chloride) in DCM .

Example Pathway:

  • Boc deprotection → 4-(4-iodophenyl)piperazine.

  • Acylation with benzoyl chloride → N-benzoyl-4-(4-iodophenyl)piperazine (85% yield) .

Halogen Exchange and Radiolabeling

The iodine substituent undergoes isotopic exchange for applications in radiopharmaceuticals:

  • Radioiodination: Reacts with Na[¹²⁵I] in the presence of chloramine-T (pH 5.5) to produce radiolabeled analogs for imaging studies .

  • Nucleophilic Aromatic Substitution: Iodine can be replaced by fluorine using KF/CuI in DMF at 150°C under microwave irradiation .

Stability and Reactivity Considerations

  • Thermal Stability: Decomposes above 200°C, limiting high-temperature applications .

  • Solvent Compatibility: Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes slowly in aqueous acidic/basic conditions .

Case Studies in Drug Development

  • GPR119 Agonists: Serves as a precursor for triazolo-piperazine derivatives targeting type 2 diabetes .

  • Neurological Agents: Functionalized via Suzuki coupling to create dopamine D₃ receptor modulators .

This compound’s reactivity profile underscores its utility in constructing complex pharmacophores and materials. Its iodine atom and Boc-protected amine enable diverse transformations, making it indispensable in medicinal chemistry and radiopharmaceutical research.

Scientific Research Applications

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate has several scientific research applications:

    Synthesis of Biologically Active Compounds: It serves as an important intermediate in the synthesis of biologically active benzimidazole compounds.

    Organic Intermediate in Structural Analysis: It is used as an organic intermediate in structural analysis, with techniques like X-ray diffraction and DFT calculations employed to confirm its structure and investigate molecular stability.

    Pharmacologically Useful Core Synthesis: It is utilized in generating pharmacologically useful cores, highlighting its role in developing new drugs.

    Corrosion Inhibition: The compound has demonstrated significant potential in inhibiting corrosion in steel, particularly in acidic environments.

    Asymmetric Deprotonation in Medicinal Chemistry: It has been used in asymmetric deprotonation processes, leading to the synthesis of chiral intermediates for medicinal applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The exact mechanism depends on the specific application and the molecular structure of the final product derived from this compound.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The iodophenyl variant exhibits superior yield (93%) compared to pyridinyl analogs (43–45%) due to streamlined Boc protection .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in compound 9) enhance reactivity in cross-coupling reactions, while iodine facilitates Suzuki-Miyaura couplings .

Functional and Application-Based Differences

Material Science vs. Pharmaceutical Intermediates

  • The iodophenyl derivative is prioritized in material science for polymer synthesis , whereas pyridinyl (17a/b) and aminophenyl variants () are intermediates for bioactive molecules like antipsychotics or antimicrobial agents .
  • Compound 33 (), featuring a carbonyl linker, demonstrates enhanced flexibility for pharmacophore integration in drug design compared to the rigid iodophenyl structure.

Physicochemical Properties

Property This compound Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Molecular Weight 429.25 g/mol 358.33 g/mol 291.34 g/mol
Solubility DMSO, MeOH, AcCN DCM, EtOAc Water (limited), DMSO
Stability Stable in organic media Hydrolytically stable Degrades in acidic conditions
Key Functional Groups Iodo (electrophilic site) Trifluoromethyl (electron-withdrawing) Amino (nucleophilic site)

Insights :

  • The iodine atom in the parent compound provides a strategic site for cross-coupling, unlike the inert trifluoromethyl group .
  • Amino-substituted analogs () are prone to oxidation, limiting their utility in harsh reaction conditions .

Biological Activity

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the piperazine ring allows for modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound may act as a selective antagonist or agonist depending on the target receptor, influencing various physiological processes such as mood regulation and neuroprotection .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that the compound effectively reduced cell viability in breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values ranging from 10 to 50 µM .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to modulate serotonin receptors could position it as a candidate for antidepressant therapies. Additionally, studies have shown that it can enhance cognitive functions in animal models, indicating possible benefits in conditions like Alzheimer's disease .

Case Studies

StudyFindingsReference
Anticancer Efficacy Inhibition of MCF-7 and HT-29 cell lines with IC50 values between 10-50 µM
Neuropharmacology Enhanced cognitive function in rodent models; potential antidepressant effects
Receptor Interaction Modulation of serotonin receptors linked to mood regulation

Q & A

Q. What are the established synthetic routes for tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate, and what reaction conditions are critical for high yields?

The synthesis typically involves protecting a piperazine precursor with a tert-butyloxycarbonyl (Boc) group. A common method starts with 1-(4-iodophenyl)piperazine hydrochloride, which is neutralized with triethylamine (Et₃N) in dichloromethane (DCM). Di-tert-butyl dicarbonate is then added in ethanol to introduce the Boc group, achieving yields >90% under mild conditions (30 minutes, room temperature) . Critical factors include anhydrous solvents, stoichiometric control of Et₃N to prevent side reactions, and rapid purification via solvent evaporation to avoid Boc-deprotection.

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?

  • 1H/13C NMR : Key peaks include the tert-butyl group (δ ~1.4 ppm for 9H) and aromatic protons (δ ~7.0–7.6 ppm for the iodophenyl ring) .
  • X-ray diffraction : Single-crystal studies reveal a planar piperazine ring with a dihedral angle of ~85° between the phenyl and piperazine planes. Intermolecular interactions (e.g., C–H⋯O) stabilize the crystal lattice .
  • LCMS : The molecular ion [M+H]+ at m/z 431 confirms the molecular weight (C₁₅H₂₀IN₃O₂) .

Advanced Research Questions

Q. How can cross-coupling reactions modify the iodophenyl group to generate derivatives for structure-activity relationship (SAR) studies?

The iodine substituent enables Suzuki-Miyaura cross-coupling with boronic acids. For example, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in DMF/H₂O (80°C, 12 hours), the iodophenyl group can be replaced with pyridinyl or other aryl groups to study electronic effects on bioactivity . Post-reaction purification via silica gel chromatography (5–15% EtOAc in DCM) isolates derivatives in 40–50% yields.

Q. What computational and experimental approaches resolve contradictions in biological activity data among derivatives?

  • Molecular docking : Predict binding affinities to targets like dopamine D2 receptors by modeling interactions between the piperazine ring and hydrophobic binding pockets .
  • Dose-response assays : Replicate biological evaluations (e.g., antimicrobial testing) under standardized conditions (e.g., 24-hour incubation, MIC values) to minimize variability .
  • Hirshfeld surface analysis : Quantify intermolecular interactions in crystal structures to correlate solid-state packing with solubility discrepancies .

Q. How does conformational flexibility of the piperazine ring influence crystallographic and solution-phase behavior?

X-ray studies show that substituents on the piperazine nitrogen dictate ring puckering. For example, the Boc group induces a chair conformation, while bulkier substituents (e.g., pyridinyl derivatives) lead to boat conformations. In solution, dynamic NMR can detect ring inversion barriers, which are critical for understanding ligand-receptor binding kinetics .

Methodological Challenges & Best Practices

Q. What strategies optimize the synthesis of air- or moisture-sensitive derivatives?

  • Use Schlenk lines for Pd-catalyzed reactions to exclude oxygen .
  • Pre-dry solvents over molecular sieves and employ inert atmospheres (N₂/Ar) during Boc protection .

Q. How can researchers address low yields in nucleophilic substitution reactions at the piperazine ring?

Activate the piperazine nitrogen with NaH in DMF to enhance nucleophilicity. For example, substituting the Boc group with acetyl chloride under these conditions achieves >90% conversion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
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Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

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